

Application Notes and Protocols for SJCRH30 Cell Culture

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Note: The experimental protocols provided below are for the SJCRH30 cell line. No specific cell line designated "NJH-2-030" was found in publicly available resources. The SJCRH30 cell line is a human rhabdomyosarcoma cell line and is presented here as a potential alternative.

I. Introduction

The SJCRH30 cell line, also known as RC13 or RMS 13, was established from the bone marrow of a 17-year-old Caucasian male with rhabdomyosarcoma.[1] These cells exhibit a fibroblast-like morphology and are adherent.[1][2] This document provides detailed protocols for the successful culture, subculture, and cryopreservation of the SJCRH30 cell line.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for the culture of SJCRH30 cells.

Table 1: Cell Culture Conditions



Parameter	Recommended Value
Temperature	37°C
CO ₂ Concentration	5%
Culture Atmosphere	Humidified
Seeding Density	Varies by culture vessel
Medium Renewal	Every 2-3 days or twice per week
Subcultivation Ratio	1:5 to 1:10
Confluency for Subculture	70-80%

Table 2: Reagent Concentrations and Centrifugation Parameters

Reagent/Process	Concentration/Parameter
Fetal Bovine Serum (FBS)	10% (v/v)
Penicillin-Streptomycin	1X
Trypsin-EDTA	0.25% Trypsin, 0.03% EDTA
DMSO for Cryopreservation	5% (v/v)
Centrifugation (Thawing)	125 x g for 5-7 minutes
Centrifugation (Subculture)	500 x g for 5 minutes
Cell Density for Cryopreservation	2 x 10 ⁶ cells/mL

III. Experimental Protocols

The recommended base medium for SJCRH30 cells is RPMI-1640 Medium.

Materials:

- RPMI-1640 Medium with L-glutamine
- Fetal Bovine Serum (FBS), heat-inactivated



- Penicillin-Streptomycin solution (100X)
- D-(+)-Glucose Solution (45%) (Optional)
- HEPES Buffer, 1M Solution (Optional)
- Sodium Pyruvate, 100mM Solution (Optional)

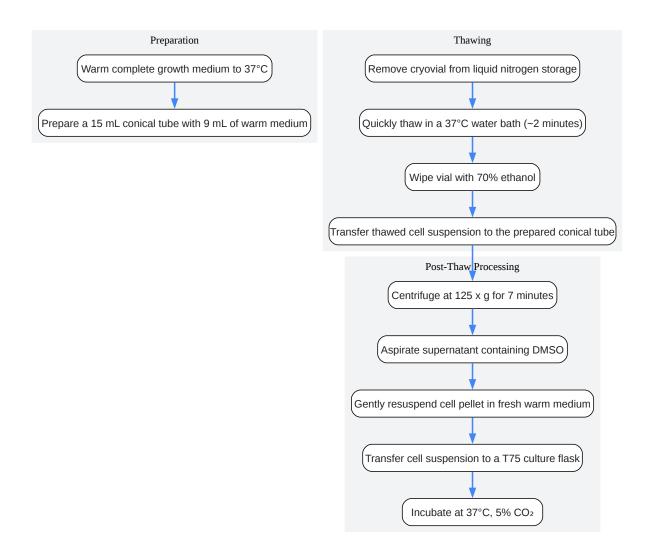
Protocol:

- To 500 mL of RPMI-1640 base medium, aseptically add 50 mL of FBS to a final concentration of 10%.
- Add 5 mL of 100X Penicillin-Streptomycin solution to a final concentration of 1X.
- For a more supplemented medium, the following can be added:
 - 4.5 g/L D-Glucose
 - 10mM HEPES Buffer
 - 1mM Sodium Pyruvate[2]
- Store the complete growth medium at 2-8°C, protected from light. Warm to 37°C before use.

It is critical to thaw cells rapidly to ensure high viability.

Protocol Workflow:





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Caption: Workflow for thawing cryopreserved SJCRH30 cells.



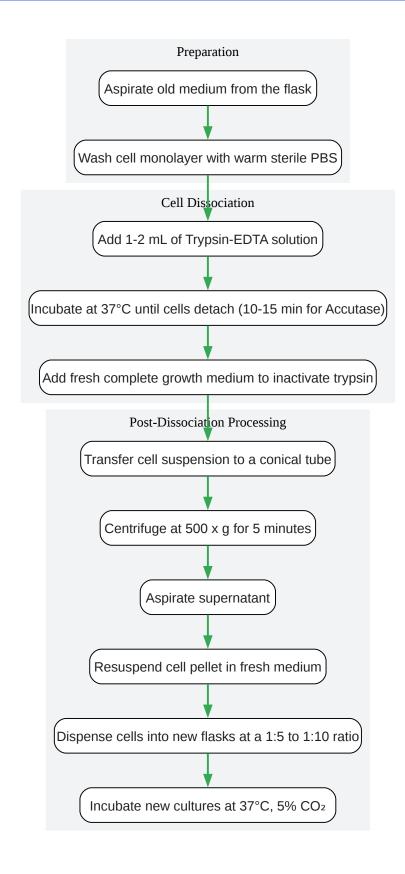
Detailed Steps:

- Warm the complete growth medium to 37°C in a water bath.
- Add 9 mL of the pre-warmed medium to a sterile 15 mL conical tube.
- Remove the cryovial of SJCRH30 cells from liquid nitrogen storage.
- Immediately place the lower half of the vial in the 37°C water bath and agitate gently until the contents are just thawed (approximately 2 minutes).[1]
- Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.
- Transfer the entire contents of the vial into the prepared 15 mL conical tube containing 9 mL of warm medium.
- Centrifuge the cell suspension at 125 x g for 5-7 minutes.[1][2]
- Carefully aspirate and discard the supernatant, which contains the cryoprotective agent (DMSO).
- Gently resuspend the cell pellet in 20 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension into a T75 culture flask.
- Place the flask in a humidified incubator at 37°C with 5% CO₂.
- Change the medium the day after seeding to remove any residual DMSO and dead cells, and then every 2-3 days thereafter.[2]

Subculture adherent SJCRH30 cells when they reach 70-80% confluency.[2]

Protocol Workflow:





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Caption: Workflow for subculturing adherent SJCRH30 cells.



Detailed Steps:

- Aspirate the culture medium from the flask.
- Gently wash the cell monolayer with an appropriate volume of sterile, warm Phosphate-Buffered Saline (PBS) without calcium and magnesium to remove any residual serum.[1][2] Aspirate the PBS.
- Add 1-2 mL of pre-warmed 0.25% Trypsin-0.03% EDTA solution or Accutase to the flask, ensuring the entire cell monolayer is covered.[2]
- Incubate the flask at 37°C for a few minutes (or up to 10-15 minutes if using Accutase) until the cells detach.[2] Monitor detachment under a microscope.
- Once cells are detached, add fresh, pre-warmed complete growth medium to the flask to inactivate the trypsin.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer it to a sterile conical tube.
- Centrifuge the cells at 500 x g for 5 minutes.[2]
- Aspirate the supernatant and resuspend the cell pellet in a small volume of fresh complete growth medium.
- Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.
- Seed new culture flasks at the desired density, typically using a subcultivation ratio of 1:5 to 1:10.[2][3]
- Add the appropriate amount of pre-warmed complete growth medium to the new flasks.
- Incubate the new cultures in a humidified incubator at 37°C with 5% CO2.

For long-term storage, it is essential to cryopreserve cell stocks.

Materials:



- · Complete growth medium
- Dimethyl sulfoxide (DMSO), sterile
- · Cryovials, sterile
- Cryo 1°C Freezing Container ("Mr. Frosty")

Protocol:

- Prepare the freezing medium: Complete growth medium supplemented with 5% (v/v) DMSO.
 [1] Prepare this solution fresh.
- Follow the subculturing protocol (steps 1-8) to obtain a cell pellet.
- Resuspend the cell pellet in the prepared freezing medium at a concentration of 2 x 10⁶ cells/mL.[2]
- Aliquot 1 mL of the cell suspension into each sterile cryovial.
- Place the cryovials into a controlled-rate freezing container (e.g., "Mr. Frosty") which ensures a cooling rate of approximately -1°C per minute.
- Place the freezing container in a -80°C freezer overnight.[2]
- The following day, transfer the cryovials to a liquid nitrogen freezer for long-term storage.[2]

Safety Precaution: Always wear appropriate personal protective equipment, including cryogenic gloves and a face shield, when handling cryovials from liquid nitrogen storage, as they may explode upon rapid warming.[1]

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